molecular formula C17H19ClN2O5S B12486986 N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide

Cat. No.: B12486986
M. Wt: 398.9 g/mol
InChI Key: ZYJWPWDLWFUSJA-UHFFFAOYSA-N
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Description

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide is a complex organic compound characterized by the presence of a sulfonyl group, methoxy groups, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with N-(3-methoxyphenyl)-N-methylglycinamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The methoxy and chloro substituents can modulate the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • N-(5-Chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide
  • 1-(5-Chloro-2-methoxyphenyl)-3-(5-methyl-2-(4-tolyazo)phenyl)urea

Uniqueness

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and sulfonyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C17H19ClN2O5S

Molecular Weight

398.9 g/mol

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C17H19ClN2O5S/c1-20(11-17(21)19-13-5-4-6-14(10-13)24-2)26(22,23)16-9-12(18)7-8-15(16)25-3/h4-10H,11H2,1-3H3,(H,19,21)

InChI Key

ZYJWPWDLWFUSJA-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)OC)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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